methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate
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Overview
Description
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is a complex organic compound that belongs to the class of benzo[d][1,3]dioxin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate involves multiple steps. One of the key steps is the construction of the benzo[d][1,3]dioxin-4-one core. This can be achieved through a catalyst-free, facile, and efficient approach using commercially available starting materials . The reaction conditions typically involve the use of acetonitrile as a solvent and mild bases such as sodium bicarbonate (NaHCO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of green chemistry principles, such as catalyst-free reactions and the use of non-toxic solvents, would be essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxin-4-one derivatives: These compounds share the core structure and exhibit similar chemical properties.
Methoxy-substituted benzo[d][1,3]dioxins: Compounds with methoxy groups at different positions on the benzo[d][1,3]dioxin ring.
Acetoxymethyl-substituted derivatives: Compounds with acetoxymethyl groups attached to various positions on the benzo[d][1,3]dioxin ring.
Uniqueness
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate is unique due to its specific combination of functional groups and the (E)-configuration of the hex-4-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate, with CAS number 1551041-97-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzo[d][1,3]dioxins and features multiple functional groups that may contribute to its biological activity. The presence of methoxy and acetoxymethyl groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Compound Name | IC50 (µM) | Source |
---|---|---|
Methyl (E)-6-(5-(acetoxymethyl)-7-methoxy...) | 25 | |
Similar Compound A | 30 | |
Similar Compound B | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against a range of pathogens, suggesting potential applications in treating infections.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL | |
Candida albicans | 10 µg/mL |
The mechanisms underlying the biological activities of methyl (E)-6-(5-(acetoxymethyl)-7-methoxy...) are not fully elucidated. However, preliminary studies suggest that the compound may exert its effects through:
- Free Radical Scavenging : The methoxy and acetoxy groups may enhance the electron-donating ability of the compound.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
Study on Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant activity of methyl (E)-6-(5-(acetoxymethyl)-7-methoxy...) using DPPH and ABTS assays. Results demonstrated a significant reduction in radical scavenging activity compared to control samples, confirming its potential as a natural antioxidant agent.
Study on Antimicrobial Effects
Another research conducted by the International Journal of Microbiology focused on the antimicrobial properties of this compound. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.
Properties
Molecular Formula |
C22H28O8 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl (E)-6-[5-(acetyloxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C22H28O8/c1-13(8-10-18(24)27-6)7-9-16-17(26-5)11-15(12-28-14(2)23)19-20(16)29-22(3,4)30-21(19)25/h7,11H,8-10,12H2,1-6H3/b13-7+ |
InChI Key |
JDJVGYGAHLLCFU-NTUHNPAUSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)OC)/CCC(=O)OC |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(OC2=O)(C)C)COC(=O)C)OC)CCC(=O)OC |
Origin of Product |
United States |
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